molecular formula C12H8F3N B1388603 4-(3-(Trifluoromethyl)phenyl)pyridine CAS No. 5957-98-2

4-(3-(Trifluoromethyl)phenyl)pyridine

Cat. No.: B1388603
CAS No.: 5957-98-2
M. Wt: 223.19 g/mol
InChI Key: JHXHMMVSNKGFDP-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a trifluoromethyl group at the para position of the phenyl ring. This compound is of significant interest due to the unique properties conferred by the trifluoromethyl group, which include increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

4-(3-(Trifluoromethyl)phenyl)pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes and proteins, influencing their function and activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating metabolic pathways and cellular processes . The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, contributing to its efficacy in biochemical applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to alterations in cellular responses and functions . Additionally, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, facilitating enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced enzyme inhibition and improved cellular function . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular toxicity . It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activities . For example, it can inhibit key enzymes in specific pathways, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects . The transport and distribution mechanisms are crucial for the compound’s efficacy in various applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-(Trifluoromethyl)phenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-(trifluoromethyl)phenylboronic acid can be coupled with 4-bromopyridine under mild conditions to yield the desired product .

Another method involves the direct trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of high-purity reagents and advanced catalytic systems .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects enhance its stability, lipophilicity, and ability to interact with biological targets, making it particularly valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXHMMVSNKGFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673526
Record name 4-[3-(Trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5957-98-2
Record name 4-[3-(Trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-(3-(Trifluoromethyl)phenyl)pyridine in the synthesis of polybenzimidazopyrrolones?

A: this compound serves as a key building block in synthesizing novel polybenzimidazopyrrolones (PPys) []. Its incorporation into the polymer backbone introduces desirable properties. Specifically, the presence of the trifluoromethyl (-CF3) group and the rigid aromatic structure contribute to enhanced thermal stability and alkaline hydrolysis resistance in the resulting PPys [].

Q2: How does the structure of the resulting PPys contribute to their reported properties?

A: The PPys derived from this compound exhibit a semi-ladder structure and a high degree of aromatic conjugation []. This unique architecture is responsible for their exceptional thermal stability, with decomposition temperatures exceeding 500°C []. Furthermore, the hydrophobic nature of the -CF3 group and the inherent chemical stability of the aromatic system contribute to the remarkable resistance of these PPys to alkaline degradation, even after prolonged exposure to strong alkaline solutions [].

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